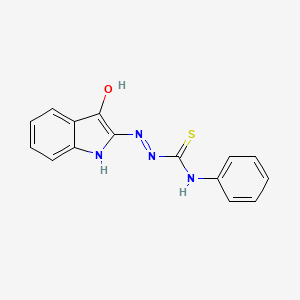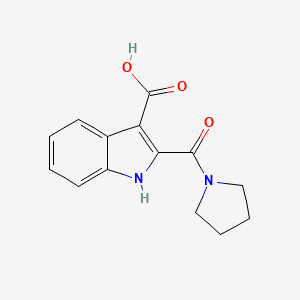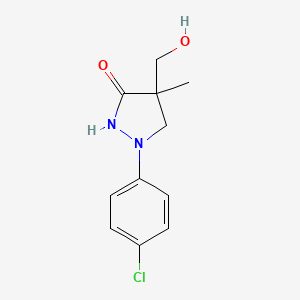
2-(1-Chlorobutan-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chlorobutan-2-yl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 1-chlorobutan-2-yl group. Furans are a class of aromatic heterocycles known for their wide range of pharmacological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutan-2-yl)furan can be achieved through several methods. One common approach involves the reaction of 2-furyl lithium with 1-chlorobutane under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yields .
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where 2-bromo-5-nitrofuran is reacted with 1-chlorobutane in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. The use of microwave irradiation and other advanced techniques can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chlorobutan-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The chlorine atom in the 1-chlorobutan-2-yl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(1-Chlorobutan-2-yl)furan has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1-Chlorobutan-2-yl)furan involves its interaction with specific molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the 1-chlorobutan-2-yl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Bromobutan-2-yl)furan: Similar structure but with a bromine atom instead of chlorine.
2-(1-Chlorobutan-2-yl)thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-(1-Chlorobutan-2-yl)pyrrole: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
2-(1-Chlorobutan-2-yl)furan is unique due to its specific substitution pattern and the presence of both a furan ring and a chlorinated butyl group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
89026-09-5 |
|---|---|
Formule moléculaire |
C8H11ClO |
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
2-(1-chlorobutan-2-yl)furan |
InChI |
InChI=1S/C8H11ClO/c1-2-7(6-9)8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 |
Clé InChI |
FCNRJFKQYCBTCQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCl)C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)




![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
